Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate

Purification Crystallisation Intermediate Purity

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate (CAS 500011‑88‑1; molecular formula C₁₁H₁₂ClN₃O₃, MW 269.68 g mol⁻¹, XLogP3-AA 1.5) is a heterocyclic pyrazolidinone ester bearing a 3-chloro‑2‑pyridyl substituent. It is the established penultimate intermediate in the industrial synthesis of the anthranilic diamide insecticides chlorantraniliprole and cyantraniliprole – ryanodine receptor activators that underpin multiple billion‑dollar crop‑protection portfolios.

Molecular Formula C11H12ClN3O3
Molecular Weight 269.68 g/mol
CAS No. 500011-88-1
Cat. No. B3142184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
CAS500011-88-1
Molecular FormulaC11H12ClN3O3
Molecular Weight269.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl
InChIInChI=1S/C11H12ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-5,8H,2,6H2,1H3,(H,14,16)
InChIKeyGWGIBEMOOVJUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate (CAS 500011‑88‑1): Structural Identity, Physicochemical Profile, and Industrial Role


Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate (CAS 500011‑88‑1; molecular formula C₁₁H₁₂ClN₃O₃, MW 269.68 g mol⁻¹, XLogP3-AA 1.5) is a heterocyclic pyrazolidinone ester bearing a 3-chloro‑2‑pyridyl substituent [1]. It is the established penultimate intermediate in the industrial synthesis of the anthranilic diamide insecticides chlorantraniliprole and cyantraniliprole – ryanodine receptor activators that underpin multiple billion‑dollar crop‑protection portfolios [2]. The compound is routinely supplied at ≥ 95 % purity; however, both patent and primary‑literature reports demonstrate that simple recrystallisation can elevate purity to ≥ 99 %, a property that directly governs downstream active‑pharmaceutical‑ingredient (API) quality and process economics [3][4].

Why In‑Class 5‑Oxopyrazolidine‑3‑carboxylate Esters Cannot Be Casually Interchanged: The Ethyl Ester Differentiation Evidence for CAS 500011‑88‑1


The 2‑(3‑chloropyridin‑2‑yl)‑5‑oxopyrazolidine‑3‑carboxylate scaffold is not a single commodity; the ester moiety (methyl, ethyl, isopropyl, n‑butyl) materially alters crystallisation behaviour, isolable purity, and the impurity profile carried into the final anthranilic diamide API. Direct comparative data in U.S. Patent Application US 2022/0298136 A1 show that the ethyl ester delivers a uniquely favourable crystallinity‑purity combination not replicated by shorter‑ or branched‑chain analogs [1]. Moreover, independent purification studies demonstrate that the ethyl ester can be upgraded to ≥ 99 % purity via a scalable cooling‑crystallisation protocol that relies on its distinctive solubility in n‑butanol [2]. These quantitative differences mean that simply substituting a methyl or isopropyl ester into an established chlorantraniliprole/cyantraniliprole route risks lower intermediate purity, altered downstream reaction kinetics, and ultimately out‑of‑specification API.

Quantitative Differentiation Evidence for Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate (CAS 500011‑88‑1) Versus Closest Analogs


Post‑Synthesis Purity Upgradeability: Ethyl Ester Reaches ≥ 99 % vs. Typical 95 % for Methyl Ester

Crude ethyl 2‑(3‑chloropyridin‑2‑yl)‑5‑oxopyrazolidine‑3‑carboxylate was purified by cooling crystallisation from n‑butanol at 0 °C. A single crystallisation afforded 80 % recovery; after a second crystallisation, HPLC purity reached 99 % [1]. In contrast, the commercially supplied methyl ester analog (CAS 774600‑50‑9) is routinely listed at ≥ 95 % purity, and a comparable crystallisation‑based upgrade protocol has not been reported .

Purification Crystallisation Intermediate Purity

Synthetic Yield and Crude Purity Trade‑Off: Ethyl Ester Offers the Best Crystallinity–Purity Balance Among C₁–C₄ Alkyl Esters

In a single patent‑reported process (US 2022/0298136 A1), four alkyl esters were synthesised under analogous conditions using the corresponding dialkyl maleate. The ethyl ester (R = Et) gave 81 % crude yield with 96.1 % purity. The isopropyl ester (R = i‑Pr) gave a higher yield (84 %) but only marginally higher purity (97 %), while the n‑butyl ester (R = n‑Bu) gave 80 % yield at 97 % purity [1]. The ethyl ester is explicitly noted for its excellent crystallinity, enabling straightforward isolation by filtration without chromatographic steps – a property that the patent implies is less satisfactory for the branched‑chain analog [1]. The methyl ester was not included in the head‑to‑head comparison within this patent, but independent vendor data consistently list it at 95 % .

Process Chemistry Yield Optimisation Ester Analog Comparison

Crystallinity Enables Solvent‑Recyclable Purification at Scale: 80 % Recovery in Single‑Step Cooling Crystallisation

The cooling crystallisation protocol developed for the ethyl ester achieves 80 % mass recovery in the primary crystallisation, and the solvent (n‑butanol) can be recovered by distillation, dried, and reused without loss of purification performance [1]. This contrasts with the methyl ester, which is typically supplied as an amorphous or low‑crystallinity solid with no published scalable crystallisation procedure . The balanced lipophilicity of the ethyl ester (XLogP3‑AA 1.5 [2]) relative to its more hydrophilic methyl analog (predicted XLogP ≈ 0.9) is consistent with the observed superior crystallisation behaviour in n‑butanol.

Green Chemistry Process Intensification Solvent Recycling

Validated Role as the Preferred Intermediate for Chlorantraniliprole and Cyantraniliprole: Structural and Patent Evidence

Multiple independent patent families (DuPont, Gharda Chemicals, Shenyang Sinochem) and crystallographic studies explicitly designate ethyl 2‑(3‑chloropyridin‑2‑yl)‑5‑oxopyrazolidine‑3‑carboxylate – not its methyl or isopropyl congeners – as the key intermediate for the billion‑dollar insecticides chlorantraniliprole and cyantraniliprole [1][2]. The ethyl ester is the substrate for the subsequent oxidation/cyclisation step to form the 1‑(3‑chloropyridin‑2‑yl)‑1H‑pyrazole‑5‑carboxylic acid core; the reaction kinetics and impurity profile of this transformation have been optimised specifically for the ethyl ester [3].

Agrochemical Intermediates Anthranilic Diamides Route Scouting

High‑Value Application Scenarios for Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate (CAS 500011‑88‑1) Driven by Quantitative Differentiation


Pilot‑Scale and Commercial Manufacturing of Chlorantraniliprole and Cyantraniliprole Requiring ≥ 98 % Intermediate Purity

For agrochemical manufacturers scaling the anthranilic diamide route, the ethyl ester intermediate must meet stringent purity specifications to avoid carry‑over of chlorinated side products into the final API. The two‑stage cooling crystallisation protocol yields ≥ 99 % purity [1], exceeding the typical ≥ 95 % specification of catalog methyl ester alternatives , and directly satisfies the purity requirements of downstream pyrazole acid chloride formation [2].

Green Chemistry Process Development Requiring Recyclable Solvent Systems and High Mass Recovery

The n‑butanol cooling crystallisation method enables 80 % single‑step mass recovery with quantitative solvent recycling [1]. This makes the ethyl ester the preferred intermediate when process mass intensity (PMI) targets must be met – a capability not demonstrated for the methyl or isopropyl analogs in published work [3].

Procurement for Contract Research and Custom Synthesis of Deuterated or ¹³C‑Labeled Chlorantraniliprole Internal Standards

Because the ethyl ester is the established penultimate intermediate, it is the logical starting material for isotopic labeling at the ester or pyrazolidinone positions. The high crystallinity and demonstrated scalability of its purification ensure that costly labeled reagents are not wasted on low‑purity intermediates [1][4].

Comparative Route‑Scouting Studies for Second‑Generation Anthranilic Diamide Analogs

When medicinal or agrochemical chemistry teams explore novel diamide candidates, the ethyl ester provides a well‑characterised reference point with documented yield (81 %), purity (96–99 %), and crystallisation behaviour (n‑butanol, 0 °C) [1][3]. This quantitative baseline allows rigorous head‑to‑head comparison of new synthetic routes or alternative ester variants.

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